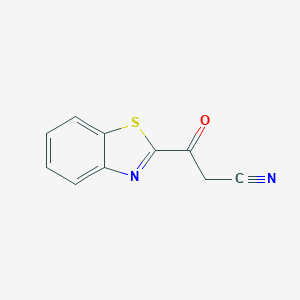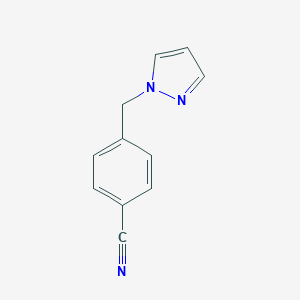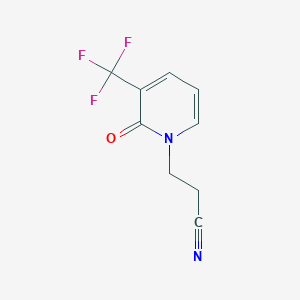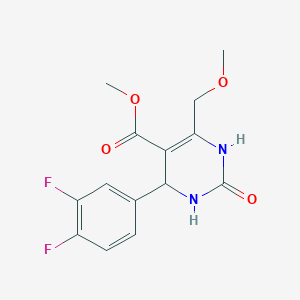![molecular formula C10H12N4O3 B060595 4-[(4-Nitrophenyl)azo]-morpholine CAS No. 161265-61-8](/img/structure/B60595.png)
4-[(4-Nitrophenyl)azo]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenyl)azo]-morpholine is an azo compound characterized by the presence of a -N=N- double bond connecting a nitrophenyl group and a morpholine ring. Azo compounds are known for their vivid colors and are widely used in dyeing processes. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)azo]-morpholine typically involves the diazotization of 4-nitroaniline followed by coupling with morpholine. The reaction conditions generally include:
Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azo group can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often used to facilitate substitution reactions.
Major Products:
Reduction: The major product of reduction is 4-[(4-Aminophenyl)azo]-morpholine.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-[(4-Nitrophenyl)azo]-morpholine has diverse applications in scientific research:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of other azo compounds and as a chromophore in dye chemistry.
Biology: The compound is used in biological assays as a chromogenic agent due to its vivid color changes under different conditions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is employed in the dyeing of textiles and in the production of colorimetric sensors for environmental monitoring.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)azo]-morpholine involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo isomerization, which affects its binding to various enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
4-[(4-Nitrophenyl)azo]-aniline: Similar in structure but with an aniline group instead of morpholine.
4-[(4-Nitrophenyl)azo]-resorcinol: Contains a resorcinol moiety, used in different applications due to its distinct chemical properties.
Uniqueness: 4-[(4-Nitrophenyl)azo]-morpholine is unique due to the presence of the morpholine ring, which imparts different solubility and reactivity characteristics compared to other similar azo compounds. This makes it particularly useful in applications requiring specific solubility profiles and reactivity under mild conditions.
Properties
IUPAC Name |
morpholin-4-yl-(4-nitrophenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-14(16)10-3-1-9(2-4-10)11-12-13-5-7-17-8-6-13/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLBHNXQRYEECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299692 |
Source


|
| Record name | 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161265-61-8 |
Source


|
| Record name | 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)



![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)


![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)






